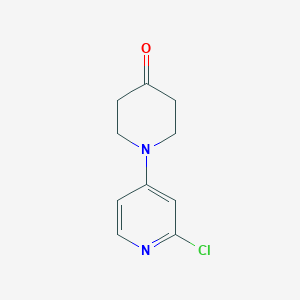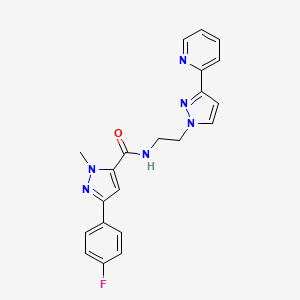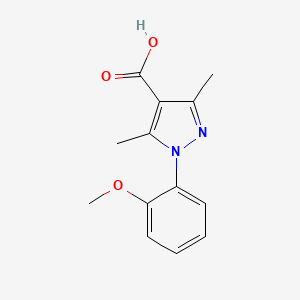![molecular formula C11H10N4 B2442903 5-[(1S)-1-Azidoethyl]isoquinoline CAS No. 2241107-41-3](/img/structure/B2442903.png)
5-[(1S)-1-Azidoethyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1S)-1-Azidoethyl]isoquinoline, also known as isoquinolinylazidoethanol or IAQ, is a synthetic compound that is commonly used in scientific experiments due to its unique physical and chemical properties. It is a derivative of Isoquinoline, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
Isoquinoline, the parent compound of this compound, is composed of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The specific structure of this compound would include an azidoethyl group attached to the 5-position of the isoquinoline ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, isoquinoline and its derivatives are known to participate in various chemical reactions. For instance, isoquinoline can form salts upon treatment with strong acids, such as HCl, and it forms adducts with Lewis acids, such as BF3 .Scientific Research Applications
Antioxidant and Anticancer Properties
Isoquinoline derivatives, including those synthesized through modifications of the natural isoquinoline alkaloid molecule berberine, have been explored for their antioxidant and anticancer properties. An efficient synthetic pathway has enabled the production of compounds exhibiting significant in vitro activity against cancer cell lines, including HeLa and Caski, as well as notable antioxidant capabilities (Mistry, Keum, & Kim, 2016).
Anti-corrosion Applications
Isoquinoline derivatives have also been investigated for their anti-corrosion potential. For instance, 8-hydroxyquinoline derivatives have demonstrated significant anti-corrosion effects on mild steel in acidic mediums. This research not only highlights the protective capabilities of these compounds but also their potential for industrial applications in metal preservation (Douche et al., 2020).
Synthetic Applications
Isoquinoline derivatives have been utilized in organic synthesis, offering novel pathways for the construction of complex molecular structures. For example, the synthesis of polysubstituted isoquinolines from alkenyl boronic esters via copper-catalyzed azidation/aza-Wittig condensation has been reported, underscoring the versatility of isoquinoline derivatives in facilitating the synthesis of therapeutically relevant compounds (Jayaram et al., 2018).
Material Science and Molecular Electronics
In the field of materials science, isoquinoline derivatives have found applications in the development of novel materials with potential use in molecular electronics. Azoquinoline derivatives, for example, have been studied for their photoinduced optical anisotropy, offering insights into the design of materials with tailored optical properties (Bujak et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 5-[(1S)-1-Azidoethyl]isoquinoline are currently unknown. This compound belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Mode of Action
Isoquinoline alkaloids, to which this compound belongs, are known to interact with various biological targets and demonstrate a wide range of biological activities .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline alkaloids, in general, have been found to exhibit a wide range of biological activities, including anti-cancer and anti-malarial effects .
Action Environment
It is known that the antioxidant activity of isoquinoline alkaloids can be influenced by the environment, with the antioxidative action caused by o–h bond disruption being easier than that of n–h bond in both the gaseous phase and liquids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[(1S)-1-Azidoethyl]isoquinoline are not well-studied. Isoquinoline, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the isoquinoline derivative.
Cellular Effects
The cellular effects of this compound are currently unknown. Isoquinoline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Isoquinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Isoquinoline and its derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Isoquinoline and its derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Isoquinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Isoquinoline and its derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Isoquinoline and its derivatives have been studied for their subcellular localization and effects on activity or function .
properties
IUPAC Name |
5-[(1S)-1-azidoethyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)
![7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B2442831.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)
![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)


![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442840.png)

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)